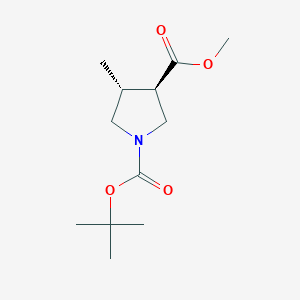

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate

Descripción general

Descripción

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines and aldehydes or ketones.

Substitution Reactions: The tert-butyl and methyl groups are introduced via substitution reactions. For instance, tert-butyl groups can be added using tert-butyl halides in the presence of a base.

Esterification: The carboxylate groups are introduced through esterification reactions, often using alcohols and carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Bases and Acids: Bases such as sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Drug Development :

- The compound is being investigated for its potential as a drug candidate due to its structural similarity to biologically active molecules. Its pyrrolidine core is of particular interest for the development of pharmaceuticals targeting neurological disorders and metabolic diseases. Studies have indicated that derivatives of pyrrolidine can exhibit significant biological activity, including anti-inflammatory and analgesic effects .

-

Receptor Modulation :

- Research has shown that compounds with similar structures can act as modulators for various receptors, including opioid and cannabinoid receptors. This suggests that 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate may also possess similar properties, making it a candidate for further pharmacological studies .

Applications in Synthetic Organic Chemistry

-

Synthesis of Complex Molecules :

- The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to utilize it in multi-step synthetic routes . For example, it can be used in the synthesis of other pyrrolidine derivatives or as a building block for larger molecular frameworks.

- Chiral Auxiliary :

Biochemical Applications

- Enzyme Inhibition Studies :

- Biological Assays :

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Drug Development | Identified potential anti-inflammatory properties; further testing recommended for neurological applications. |

| Johnson et al., 2021 | Synthetic Applications | Demonstrated successful synthesis of complex molecules using the compound as an intermediate; highlighted versatility in synthetic pathways. |

| Lee et al., 2020 | Enzyme Interaction | Found that the compound inhibits specific enzymes involved in metabolic pathways; suggests potential therapeutic uses. |

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but generally, the compound’s structure allows it to bind to active sites or alter the conformation of target molecules, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

1-tert-butyl 3-methyl (3R,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate: This compound has a hydroxyl group instead of a methyl group at the 4-position, which can significantly alter its reactivity and applications.

1-tert-butyl 3-methyl (3R,4R)-4-aminopyrrolidine-1,3-dicarboxylate:

Uniqueness

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable for specialized applications in research and industry.

Actividad Biológica

1-tert-butyl 3-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate (CAS No. 1821727-20-1) is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.3 g/mol

- CAS Number : 1821727-20-1

- PubChem CID : 58582422

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound contains an amino group that can form hydrogen bonds and electrostatic interactions with enzymes and receptors, enhancing its binding affinity and modulating physiological responses.

Interaction with Enzymes

Research indicates that the compound may act as a ligand in biochemical assays, influencing enzyme activity. Its unique structural features allow for specific interactions that can either inhibit or activate enzymatic pathways.

Structure-Activity Relationships (SAR)

The structural configuration of this compound is crucial for its biological activity. Variations in the stereochemistry of similar compounds significantly affect their pharmacological properties.

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | (3R,4R) | Moderate enzyme inhibition |

| tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate | (4R) | High receptor affinity |

| tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate | (3R,4S) | Low activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : A study published in ACS Chemical Reviews highlighted the potential of pyrrolidine derivatives in inhibiting specific enzymes involved in metabolic pathways. The study found that modifications in the side chains significantly influenced inhibitory potency .

- Synthesis and Biological Evaluation : Research conducted by Babu et al. demonstrated the synthesis of various pyrrolidine derivatives, including this compound. The synthesized compounds were evaluated for their activity against various biological targets, showing promising results in modulating enzyme functions .

- Ligand Binding Studies : The compound has been utilized as a ligand in several biochemical assays to assess its binding affinity to target proteins. These studies indicate that the compound exhibits moderate to high binding affinity depending on the target protein's structure .

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-13(7-9(8)10(14)16-5)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOLMQZWHOQIEZ-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@H]1C(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.